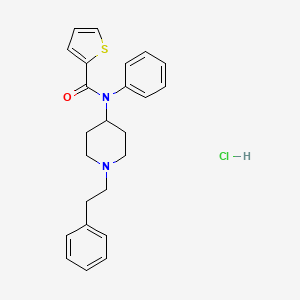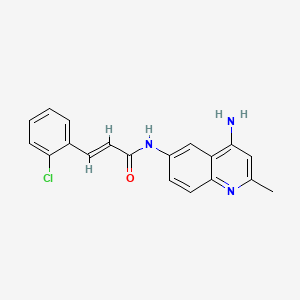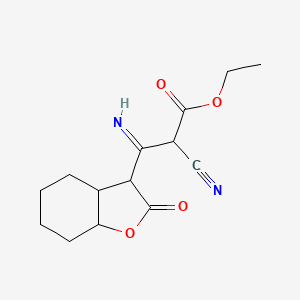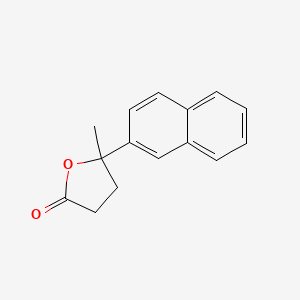
Thiofuranylfentanyl hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene fentanyl (hydrochloride) is a synthetic opioid analgesic that belongs to the fentanyl family. It is an analog of fentanyl, where the phenethyl group is replaced by a thiophene ring. This compound is known for its potent analgesic properties and is primarily used in scientific research and forensic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thiophene fentanyl (hydrochloride) involves a multi-step process. The general synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a common structure in fentanyl analogs.
Introduction of the Thiophene Ring: The phenethyl group in fentanyl is replaced with a thiophene ring through a substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidine ring and the thiophene ring.
Industrial Production Methods: The industrial production of thiophene fentanyl (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves high-yielding transformations and the use of efficient catalysts to ensure the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Thiophene fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form different analogs with varying potency.
Substitution: The thiophene ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are commonly used.
Major Products: The major products formed from these reactions include various thiophene derivatives with different pharmacological properties .
Aplicaciones Científicas De Investigación
Thiophene fentanyl (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is used in studies to understand the binding affinity and selectivity of opioid receptors.
Medicine: Research on thiophene fentanyl (hydrochloride) helps in the development of new analgesics with improved efficacy and safety profiles.
Mecanismo De Acción
Thiophene fentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding activates the G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .
Similar Compounds:
Fentanyl: The parent compound with a phenethyl group instead of a thiophene ring.
Thiofentanyl: Another analog with a thiophene ring but different substitution patterns.
Remifentanil: A short-acting opioid with a different chemical structure but similar pharmacological effects
Uniqueness: Thiophene fentanyl (hydrochloride) is unique due to the presence of the thiophene ring, which imparts different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs. This structural modification can lead to variations in potency, duration of action, and receptor selectivity .
Propiedades
Número CAS |
2306823-39-0 |
|---|---|
Fórmula molecular |
C24H27ClN2OS |
Peso molecular |
427.0 g/mol |
Nombre IUPAC |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H26N2OS.ClH/c27-24(23-12-7-19-28-23)26(21-10-5-2-6-11-21)22-14-17-25(18-15-22)16-13-20-8-3-1-4-9-20;/h1-12,19,22H,13-18H2;1H |
Clave InChI |
QEBQOSMUKKMZIV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CS3)CCC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R,Z)-(3-(4-amino-6-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-3-methylazetidin-1-yl)(1-((1-(cyclooct-2-en-1-yl)piperidin-4-yl)methyl)-1H-pyrrol-3-yl)methanone Formate](/img/structure/B10778947.png)




![[(E)-1-(4-chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778975.png)

![3-[6-[(4-Tert-Butylphenyl)sulfonylamino]-5-(2-Methoxyphenoxy)-2-Pyrimidin-2-Yl-Pyrimidin-4-Yl]oxy-N-(2,6-Dimethylphenyl)propanamide](/img/structure/B10778979.png)


![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] icosa-5,8,11,14-tetraenoate](/img/structure/B10779013.png)
![(S)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779014.png)
![cyclo[DL-N(Me)Leu-DL-OVal-DL-Val-DL-Leu-DL-OVal-DL-Val]](/img/structure/B10779018.png)
![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)